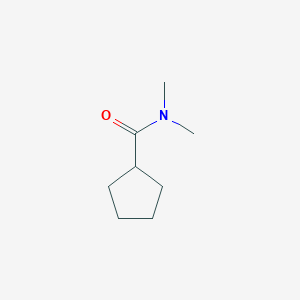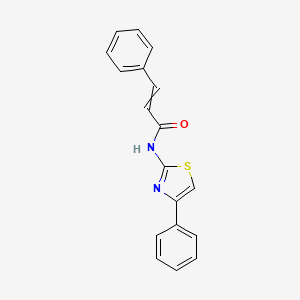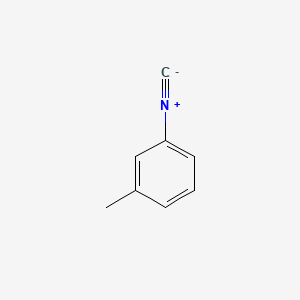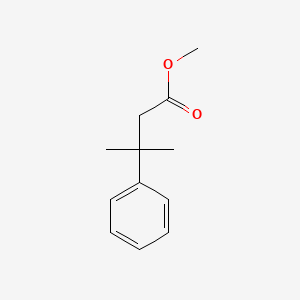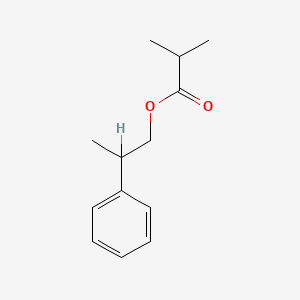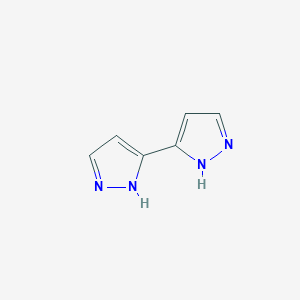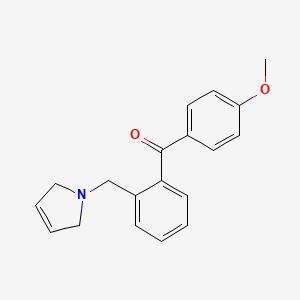
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanon
Übersicht
Beschreibung
2-(2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone, commonly known as DPMP, is a synthetic derivative of pyrrolidine, a heterocyclic aromatic compound found in many natural products, including alkaloids, peptides, and amino acids. DPMP is a small molecule that has been studied extensively for its potential therapeutic applications in the field of medicinal chemistry. It has been found to possess a number of unique properties, including a high affinity for certain receptors, a low toxicity, and a low cost of production.
Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Imidazol, ein fünfgliedriger heterozyklischer Rest, der drei Kohlenstoff-, zwei Stickstoff-, vier Wasserstoffatome und zwei Doppelbindungen enthält, ist bekannt für seine breite Palette an chemischen und biologischen Eigenschaften . Die Derivate von 1, 3-Diazol zeigen unterschiedliche biologische Aktivitäten wie antibakterielle, antimykobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, antiamöbische, antihelminthische, antifungale und ulzerogene Aktivitäten .
Antibakterielle Aktivität
Eine neue Reihe von 4- (2,5-Dimethyl-1 H -pyrrol-1-yl)- N′ - (2- (substituiert)acetyl) benzohydraziden wurde hergestellt und auf antibakterielle Aktivität untersucht . Einige von ihnen wurden auf ihre in-vitro-Hemmung von Enoyl-ACP-Reduktase- und DHFR-Enzymen weiter untersucht .
Antikrebsmittel
Pyrrol und seine fusionierten Derivate haben in jüngster Zeit als potente Antikrebsmittel Aufmerksamkeit erregt . Mehrere Mechanismen sind an ihren zytotoxischen Aktivitäten beteiligt, z. B. als Dihydrofolat-Reduktase-Inhibitoren, Tyrosinkinase-Inhibitoren, Cyclin-abhängige Kinase-Inhibitoren oder Adenosinrezeptorantagonisten .
Antiproliferative Aktivität
Pyrrole zeigen viele Arten von biologischer Aktivität, z. B. die in-vitro-antibakterielle Aktivität neuer 3-(1H-pyrrol-1-yl)-2-oxazolidinon-Analoga . Sie zeigen auch antiproliferative Aktivität in HL60-Zellen durch tetrasubstituierte Pyrrole .
Cyclase-Inhibitoren
Kürzlich wurden Arylpyrrole als potente Inhibitoren der Ras-Farnesyltransferase mit Regression von Tumoren, die in Nacktmaus-Xenograft-Modellen gewachsen sind, berichtet . Viele Naturstoffe enthalten eine Pyrroleinheit als grundlegenden Kern .
Synthese und Eigenschaften
Derivate von 1 H -Pyrrol-2,5-dionen wurden synthetisiert und ihre Eigenschaften untersucht .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Therefore, it is plausible that 4’-methoxy-2-(3-pyrrolinomethyl) benzophenone may interact with similar targets.
Mode of Action
It is known that the compound’s structure, which includes a pyrrole ring, plays a crucial role in its biological activity . The pyrrole ring is a common feature in many bioactive molecules and can interact with various biological targets .
Biochemical Pathways
For instance, pyrrolopyrazine derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s structural features, such as the presence of a pyrrole ring, may influence its pharmacokinetic properties .
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that this compound may have a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 4’-methoxy-2-(3-pyrrolinomethyl) benzophenone may be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific conditions within the cell or organism where the compound is active .
Eigenschaften
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-22-17-10-8-15(9-11-17)19(21)18-7-3-2-6-16(18)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWRJIFDERLGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643918 | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898762-89-5 | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



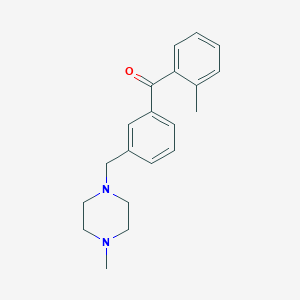
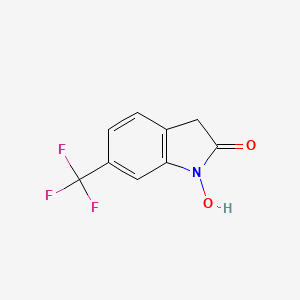
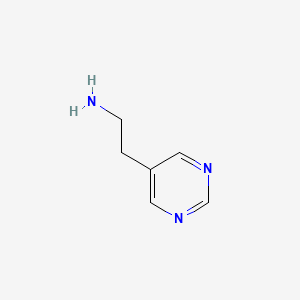
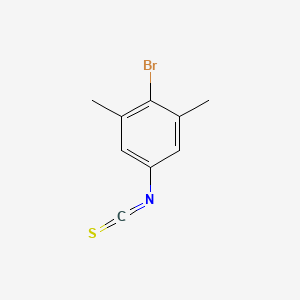

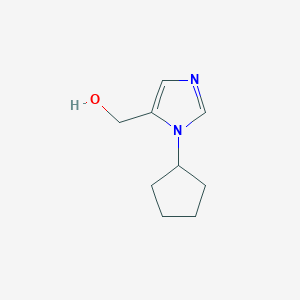

![1-Propanol, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B1614263.png)
